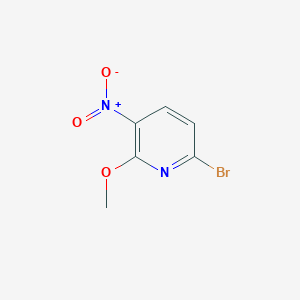

6-Bromo-2-methoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOZIEOLBBCAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483296 | |

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-77-5 | |

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methoxy-3-nitropyridine

This guide provides a comprehensive overview of a reliable and efficient two-step synthesis for 6-Bromo-2-methoxy-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of three distinct functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine scaffold allows for sequential and regioselective modifications, making it a versatile precursor for the development of novel pharmaceutical agents and agrochemicals. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This guide details a robust synthetic route commencing from the readily available 2-amino-6-chloro-3-nitropyridine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a Sandmeyer-type diazotization and bromination of 2-amino-6-chloro-3-nitropyridine to yield the intermediate, 2-bromo-6-chloro-3-nitropyridine. The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) where the chlorine atom at the 6-position is displaced by a methoxy group.

Caption: Two-step synthesis of this compound.

Experimental Procedures

Step 1: Synthesis of 2-Bromo-6-chloro-3-nitropyridine

Causality Behind Experimental Choices: This step employs a modified Sandmeyer reaction. 2-amino-6-chloro-3-nitropyridine is converted to its diazonium salt using tert-butyl nitrite in a non-aqueous medium (acetonitrile) to avoid undesired side reactions. Copper(II) bromide serves as the bromide source and catalyst for the subsequent displacement of the diazonium group. The reaction is performed at an elevated temperature to ensure the complete decomposition of the diazonium intermediate.

Detailed Protocol:

-

To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) in acetonitrile (25 mL) under a nitrogen atmosphere, add copper(II) bromide (1.56 g, 6.91 mmol).

-

Heat the reaction mixture to 65 °C.

-

Add tert-butyl nitrite (990 mg, 9.60 mmol) portion-wise to the heated mixture.

-

Continue stirring at 65 °C for 30 minutes after the addition is complete.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a heptane-dichloromethane gradient to afford 2-bromo-6-chloro-3-nitropyridine as a yellow solid.[1][2]

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: This transformation is a nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position activates both the 2- and 6-positions for nucleophilic attack. In the case of 2-bromo-6-chloro-3-nitropyridine, the substitution of the chlorine atom is generally favored over the bromine atom in SNAr reactions with alkoxides, although the reactivity can be similar. The use of sodium methoxide in methanol provides both the nucleophile and the solvent. The reaction is initiated at a low temperature to control the exothermic nature of the reaction and then allowed to proceed to completion at room temperature.

Detailed Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (approximately 1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere at 0 °C.

-

In a separate flask, dissolve 2-bromo-6-chloro-3-nitropyridine (1.00 g, 4.21 mmol) in anhydrous methanol (20 mL).

-

Cool the solution of the pyridine derivative to 0 °C and add the freshly prepared sodium methoxide solution dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 16-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, reduce the volume of the reaction mixture by approximately half under vacuum.

-

Pour the concentrated mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[3]

Table of Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 2-Amino-6-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | Yellow Crystalline Solid | 195-196 |

| 2-Bromo-6-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | Yellow Solid | Not Reported |

| This compound | C₆H₅BrN₂O₃ | 233.02 | Solid | Not Reported |

Note: The melting points are as reported in the literature where available. The appearance of the final product is expected to be a solid.

Reaction Mechanism

The synthesis of this compound proceeds through two distinct mechanistic pathways. The first step is a Sandmeyer-type reaction, while the second is a nucleophilic aromatic substitution (SNAr).

Caption: Mechanistic overview of the two-step synthesis.

The SNAr mechanism in the second step is facilitated by the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack of the methoxide ion.

References

-

MySkinRecipes. 2-Bromo-6-chloro-3-nitropyridine. Available at: [Link]

-

IUCrData. data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Available at: [Link]

-

CP Lab Safety. 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Available at: [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

6-Bromo-2-methoxy-3-nitropyridine chemical properties

An In-Depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its core chemical properties, reactivity, synthesis, and key applications, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 344296-05-5) is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis.[1][2] Its unique electronic and steric profile, characterized by three distinct substituents on the pyridine core, offers a rich platform for constructing complex molecular architectures.

The strategic placement of a bromo group (a versatile handle for cross-coupling), a nitro group (a strong electron-withdrawing group and a precursor to an amine), and a methoxy group (an electron-donating group) creates a molecule with multifaceted reactivity. This allows for selective, sequential modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its application is particularly prominent in medicinal chemistry for developing compounds targeting neurological disorders and for studies related to enzyme inhibition and receptor binding.[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its handling, reactivity, and analysis. The properties of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 344296-05-5 | [2][4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2][4] |

| Molecular Weight | 233.02 g/mol | [4][5] |

| Appearance | Pale yellow to light brown crystalline solid | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [2][4] |

| Flash Point | 120.8 ± 25.9 °C | [2][4] |

| Topological Polar Surface Area | 67.9 Ų | [5][6] |

| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [3][6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are proprietary to individual suppliers, the expected profile based on its structure is as follows:

-

¹H NMR: The proton NMR spectrum should exhibit three distinct signals: two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region (~4.0 ppm) corresponding to the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum is expected to show six unique signals for each carbon atom in the molecule. The carbon attached to the bromine will be significantly downfield, while the methoxy carbon will be the most upfield signal.[7]

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion (M+) peak cluster. Due to the presence of bromine, there will be two prominent peaks of nearly equal intensity (M+ and M+2), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching for the methoxy ether and C-Br stretching will also be present at lower frequencies.

Synthesis and Purification

The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine precursor, followed by functional group interconversion. A common and efficient laboratory-scale synthesis for a closely related isomer, 5-bromo-2-methoxy-3-nitropyridine, proceeds via nucleophilic substitution of a chloro precursor. This methodology is directly analogous to the synthesis of the 6-bromo isomer.

Synthesis of 2-methoxy-3-nitropyridine Derivatives

The foundational step often involves the nitration of a substituted pyridine. For instance, 2-chloro-6-methoxypyridine can be nitrated using a mixture of concentrated sulfuric acid and potassium nitrate.[9]

Example Protocol: Nucleophilic Substitution to Introduce the Methoxy Group

This protocol describes the synthesis of the 5-bromo isomer, which illustrates the core principle of methoxy group introduction via nucleophilic aromatic substitution (SNAr).[10]

Reaction: 5-Bromo-2-chloro-3-nitropyridine + Sodium Methoxide → 5-Bromo-2-methoxy-3-nitropyridine

Step-by-Step Methodology:

-

Reagent Preparation: A solution of 25% w/w sodium methoxide in methanol (87 mmol) is prepared.

-

Initial Reaction: 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.

-

Nucleophile Addition: The sodium methoxide solution is added dropwise to the stirred solution of the chloro-pyridine over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.

-

Workup and Isolation: The reaction mixture is concentrated under vacuum to approximately half its original volume.

-

Precipitation: The concentrated solution is poured into approximately 500 mL of ice water, causing the product to precipitate.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product as a pale yellow solid (98% yield).[10]

Causality: The reaction proceeds because the electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride leaving group at the C2 position. Cooling the reaction initially helps to control the exothermic nature of the reaction and prevent side reactions.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the interplay of its three functional groups, making it a powerful node for synthetic diversification.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier example for forming C-C bonds.[11][12] This reaction is widely used to synthesize bi-aryl compounds, styrenes, and polyolefins.[11]

Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[13]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.

-

Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.[14]

-

Reaction: Heat the mixture to the required temperature (often 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially when substituted with a strong electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution (SNAr).[15][16] This allows the displacement of the bromo group by a variety of nucleophiles.

Mechanism: The SNAr reaction is a two-step process.[17]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]

-

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[18]

Caption: The Addition-Elimination mechanism of SNAr.

This reaction is particularly useful for introducing nitrogen (amines), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles onto the pyridine ring.[19]

Reduction of the Nitro Group

The nitro group at C3 can be readily reduced to an amino group (NH₂) using standard reducing agents like H₂/Pd/C, SnCl₂, or hydrazine with a catalyst like Rh/C.[20] This transformation is critical as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 6-bromo-2-methoxy-pyridin-3-amine is a valuable intermediate for further functionalization, such as amide bond formation, diazotization reactions, or participation in further coupling reactions.[21]

Safety and Handling

As a substituted nitropyridine, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as toxic if swallowed and may be fatal if it comes in contact with the skin. It causes skin and serious eye irritation and may cause respiratory irritation.[22][23]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[22] Handle only in a well-ventilated area or a chemical fume hood.[24]

-

Handling: Avoid breathing dust, mist, or vapors.[22] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[22][24] Store locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined sites of reactivity allow for a rational and sequential approach to the synthesis of highly complex and diverse molecular libraries. A thorough understanding of its properties, reactivity—particularly in Suzuki couplings and SNAr reactions—and handling requirements enables researchers to leverage this powerful building block to its full potential in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Retrieved from [Link]

-

Moran, J., & Rauk, A. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

lookchem. (n.d.). Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. lehigh.edu [lehigh.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. rsc.org [rsc.org]

- 21. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 22. fishersci.com [fishersci.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine (CAS No. 53432-83-2)

This guide provides a comprehensive technical overview of 6-Bromo-2-methoxy-3-nitropyridine, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and its versatile applications, with a focus on the mechanistic rationale behind its reactivity.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on the pyridine scaffold imparts a rich and tunable reactivity profile. This makes it an invaluable precursor for generating diverse libraries of compounds, particularly in the pursuit of novel therapeutic agents targeting a range of biological pathways.[1] The strategic positioning of these functional groups allows for selective and sequential chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions, thus providing access to a wide array of functionalized pyridine cores. These cores are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 53432-83-2 (Note: Some sources may list isomers with different CAS numbers) |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol [2] |

| Appearance | Pale yellow to light brown crystalline solid[3] |

| Melting Point | 78-80 °C (lit.) |

| Density | 1.7±0.1 g/cm³[4][5] |

| Flash Point | 120.8±25.9 °C[4][5] |

| Solubility | Soluble in common organic solvents like methanol, DMF, and DMSO. Insoluble in water. |

| pKa | -2.99±0.20 (Predicted)[3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, including the carbons of the pyridine ring and the methoxy group.[6] The chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected peaks include those for the C-Br stretch, C-O (methoxy) stretch, aromatic C-H and C=C/C=N stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7] Fragmentation patterns can provide further structural information. For instance, an ESI mass spectrum in positive ion mode would show a peak at m/z 233.0 [M+H]⁺.[8]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.[8]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol) or sodium metal

-

Methanol

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 5-Bromo-2-chloro-3-nitropyridine in methanol.[8]

-

Cool the suspension to 0 °C in an ice bath.[8]

-

Slowly add a solution of sodium methoxide in methanol dropwise to the stirred suspension over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.[8]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.[8]

-

Allow the reaction to warm to room temperature and stir for an additional 16-18 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of the reaction mixture by approximately half using a rotary evaporator.[8]

-

Pour the concentrated mixture into ice-cold water to precipitate the product.[8]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry it under vacuum to yield this compound as a pale yellow solid.[8]

Key Reactions and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the selective reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[9][10][11] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures and introducing diverse carbon-based substituents.[11]

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[9]

-

Solvent (e.g., dioxane/water, DMF, toluene)[9]

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[9]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the coupled product.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), facilitating the displacement of the bromine atom at the 6-position by various nucleophiles.[12][13] This is a powerful method for introducing heteroatom-based functional groups.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The leaving group is then expelled to restore aromaticity. The presence of the ortho/para-directing nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate.[13]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Base (if required, e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMSO, DMF, THF)

Procedure:

-

Dissolve this compound in an appropriate solvent in a reaction vessel.

-

Add the nucleophile (1.1-2.0 equivalents) and a base, if necessary.

-

Heat the reaction mixture to a suitable temperature (can range from room temperature to elevated temperatures) and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a critical transformation in the synthesis of many biologically active compounds.[15] The resulting aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions.

Various reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[16]

-

Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, but it may also reduce other sensitive functional groups.[16]

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic and robust methods that are often selective for the nitro group.[16]

-

Transfer Hydrogenation (e.g., Hydrazine/Pd/C): A milder alternative to using hydrogen gas.

Materials:

-

This compound

-

Reducing agent (e.g., SnCl₂·2H₂O)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Acid (e.g., concentrated HCl)

-

Base for workup (e.g., saturated NaHCO₃ solution)

Procedure (using SnCl₂):

-

Dissolve this compound in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the aminopyridine derivative.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[17][18] Do not breathe dust or vapors.[17] Wash hands thoroughly after handling.[17][18]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17][19] Store locked up.[17]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Skin: Wash with plenty of soap and water.[17]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[17][18]

-

Ingestion: Rinse mouth and seek immediate medical attention.[17]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[17][18][19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the strategic and selective introduction of a wide range of functional groups through established and reliable chemical transformations. The ability to perform Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and nitro group reduction makes this compound an essential tool for medicinal chemists and researchers in the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

-

Rusinov, G., Filatov, I. E., & Pashkevich, K. I. (1993). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine for Advanced Research and Development

This guide provides an in-depth technical overview of 6-bromo-2-methoxy-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical structure, physicochemical properties, strategic synthesis, and its versatile reactivity, which positions it as a valuable precursor for a wide range of complex molecular architectures.

Core Molecular Profile of this compound

This compound is a highly functionalized pyridine derivative. Its structure is characterized by the presence of three key substituents on the pyridine ring: a bromine atom at the 6-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This specific arrangement of electron-withdrawing (bromo and nitro) and electron-donating (methoxy) groups dictates its unique reactivity and makes it a sought-after intermediate in organic synthesis.[1]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 344296-05-5 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2][3][4] |

| Molecular Weight | 233.02 g/mol | [2][4] |

| Appearance | Pale yellow solid (predicted) | |

| Density (predicted) | 1.7 ± 0.1 g/cm³ | [3][4] |

| Refractive Index (predicted) | 1.587 | [3][4] |

| Topological Polar Surface Area | 67.9 Ų | [4] |

| XLogP3 (predicted) | 2.0 | [4] |

Spectroscopic Signature

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of its structure and data from analogous compounds, the following spectral characteristics are anticipated. This information is critical for reaction monitoring and quality control.

| Spectroscopy | Predicted Chemical Shifts / Key Signals |

| ¹H NMR | Two doublets in the aromatic region (approximately δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons (approximately δ 3.9-4.1 ppm). |

| ¹³C NMR | Six distinct signals for the six carbon atoms. The carbon bearing the bromine would appear around δ 110-120 ppm, while the carbon attached to the methoxy group would be significantly downfield (δ 160-165 ppm). The carbons influenced by the nitro group will also show characteristic downfield shifts. The methoxy carbon would appear around δ 50-60 ppm. |

| IR Spectroscopy | Characteristic peaks for C-Br stretching, C-O stretching of the methoxy group, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). Aromatic C-H and C=N stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ would be observed at m/z corresponding to its molecular weight (233.02), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). |

Strategic Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient strategy employs a more readily available dihalogenated nitropyridine as the starting material. The following protocol is a representative example adapted from the synthesis of a closely related regioisomer, 5-bromo-2-methoxy-3-nitropyridine, and illustrates the key principles involved.[5]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction: 2,6-Dibromo-3-nitropyridine to this compound

Caption: Synthetic pathway to this compound.

Materials:

-

2,6-Dibromo-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol) or sodium metal

-

Methanol (anhydrous)

-

Ice water

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide Solution (if not using a commercial solution): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, carefully add sodium metal in portions to anhydrous methanol cooled in an ice bath. Stir the mixture until all the sodium has dissolved.

-

Reaction Setup: To a stirred solution of 2,6-dibromo-3-nitropyridine in anhydrous methanol at 0°C under a nitrogen atmosphere, add the solution of sodium methoxide in methanol dropwise over a period of 10-15 minutes.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 16-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to about half its original volume. Pour the concentrated solution into a beaker containing ice water.

-

Product Collection: A precipitate will form. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield this compound as a pale yellow solid.[5]

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium methoxide with atmospheric moisture.

-

Low-Temperature Addition: The dropwise addition of sodium methoxide at 0°C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

-

Methanol as Solvent: Methanol serves as both the solvent and the source of the methoxy group when sodium metal is used to generate the nucleophile in situ.

-

Aqueous Work-up: Pouring the reaction mixture into ice water precipitates the organic product, which has low solubility in water, while the inorganic salts remain dissolved, facilitating an easy separation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electronically distinct nature of its substituents, which allows for selective and strategic modifications of the pyridine core.

Mechanistic Insights into Reactivity

The pyridine ring is electron-deficient, and this is further amplified by the strong electron-withdrawing effect of the nitro group at the 3-position and the bromine atom at the 6-position. This electronic arrangement makes the pyridine ring susceptible to nucleophilic attack. The methoxy group at the 2-position is an electron-donating group, which can influence the regioselectivity of certain reactions.

The bromine atom at the 6-position is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse substituents at the 6-position. This is a cornerstone reaction in the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. This is particularly useful in the synthesis of pharmacologically active compounds where a nitrogen linkage is required.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro and bromo substituents, facilitates SNAr reactions at the 6-position. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, providing a direct route to further functionalized pyridine derivatives.

Reduction of the Nitro Group

The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation is of paramount importance as the resulting amino group serves as a key functional handle for further derivatization, such as amide bond formation, diazotization, or as a directing group in subsequent reactions.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapeutics.

Precursor to Bioactive Molecules

The substituted nitropyridine scaffold is a common feature in many pharmacologically active compounds. The ability to selectively modify the 6-position via cross-coupling reactions and then unmask a reactive amino group at the 3-position provides a flexible and powerful synthetic strategy for accessing complex molecular targets.

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The 2-aminopyridine motif, which can be accessed from this compound, is a well-established pharmacophore for this purpose. The versatility of this starting material allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with the latent functionality of the nitro group, makes it an invaluable precursor for the synthesis of complex, high-value molecules. For researchers and professionals in the pharmaceutical and agrochemical industries, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the development of novel and impactful chemical entities.

References

-

CP Lab Safety. (n.d.). 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. Retrieved January 17, 2026, from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0245132). Retrieved January 17, 2026, from [Link]

-

IUCrData. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-nitropyridine. Retrieved January 17, 2026, from [Link]

-

chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

National Institutes of Health. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3). Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine

This guide provides a comprehensive technical overview of 6-Bromo-2-methoxy-3-nitropyridine, a key heterocyclic building block for professionals in research, and drug development. We will delve into its fundamental properties, synthesis, handling, and significant applications, grounding our discussion in established scientific principles and methodologies.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of a bromo, a methoxy, and a nitro group on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its structure and resulting molecular weight.

| Property | Value | Source |

| Molecular Formula | C6H5BrN2O3 | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 58819-77-5 |

Note: Isomeric variations of this compound exist, such as 2-Bromo-6-methoxy-3-nitropyridine (CAS: 344296-05-5) and 3-Bromo-2-methoxy-5-nitropyridine (CAS: 15862-50-7), which share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring.[3][4][5]

Physicochemical Data

Understanding the physical and chemical properties of this compound is critical for its application in experimental design.

| Property | Value |

| Appearance | Pale yellow to light brown crystalline solid |

| Odor | Faint, characteristic |

| Solubility | Sparingly soluble in water |

| Density | ~1.7 g/cm³ |

| Flash Point | ~120.8 °C |

| Refractive Index | ~1.587 |

These properties are typical for substituted nitropyridines and indicate a stable, yet reactive, organic compound.

Synthesis and Reaction Pathways

The synthesis of substituted pyridines like this compound often involves multi-step processes. While specific, high-yield protocols for the exact 6-bromo isomer are proprietary or detailed in specific patents, a general understanding can be derived from analogous syntheses.

General Synthetic Strategy

A common approach involves the synthesis of a brominated pyridine precursor, followed by methoxylation and nitration, or a variation in the order of these steps. For instance, a related compound, 5-bromo-2-methoxy-3-nitropyridine, can be synthesized from 5-Bromo-2-chloro-3-nitropyridine.[6]

Illustrative Synthesis Protocol: 5-Bromo-2-methoxy-3-nitropyridine

This protocol illustrates a nucleophilic substitution reaction, a fundamental concept in organic chemistry, to introduce the methoxy group.

Objective: To replace the chloro group on 5-Bromo-2-chloro-3-nitropyridine with a methoxy group.

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Methanol (MeOH)

-

Sodium methoxide (25% w/w in methanol)

-

Deionized water

-

Ice

Procedure:

-

A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is prepared in a reaction vessel and cooled to 0°C using an ice bath.[6]

-

A solution of sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the cooled reaction mixture over 10 minutes.[6]

-

The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[6]

-

The reaction mixture is concentrated under vacuum to approximately half its original volume.[6]

-

The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.[6]

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[6]

Expected Yield: 98%[6]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of a brominated methoxy-nitropyridine.

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile reagent in several scientific domains.

Pharmaceutical and Medicinal Chemistry

This compound is primarily utilized as a pharmaceutical intermediate.[1] The pyridine core is a common scaffold in many biologically active molecules. The bromo and nitro groups serve as reactive handles for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic properties.[7] For instance, nitropyridine derivatives are explored for their potential in developing novel pharmaceutical agents.[1]

Agrochemicals and Material Science

The reactivity of this compound also lends itself to applications in agricultural chemistry for the synthesis of novel pesticides and herbicides.[7] In material science, it can be used in the creation of advanced polymers and coatings.[7]

Biochemical and Analytical Research

In biochemical research, this compound and related compounds can be used in studies involving enzyme inhibition and receptor binding.[7] Furthermore, it can serve as a reference standard in the development of analytical methods.[7]

Organic Synthesis

As a building block, it is instrumental in the synthesis of a variety of more complex organic molecules.[1] The differential reactivity of the bromo and nitro groups allows for selective chemical transformations, a key principle in modern organic synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety.

Hazard Identification

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a chemical intermediate with significant potential in various fields, most notably in pharmaceutical and chemical synthesis. Its value lies in the unique arrangement of its functional groups, which provides a versatile platform for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional intending to work with this compound.

References

- Google Patents.

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

Sources

- 1. Buy 6-Bromo-3-methoxy-2-nitropyridine | 916737-76-3 [smolecule.com]

- 2. synchem.de [synchem.de]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-methoxy-3-nitropyridine

Introduction: The Strategic Importance of 6-Bromo-2-methoxy-3-nitropyridine in Drug Discovery

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a nucleophilic-susceptible methoxy group, an electrophilic-directing nitro group, and a synthetically versatile bromine atom—makes it a valuable building block for the synthesis of more complex molecules. This guide provides an in-depth analysis of the common and effective starting materials and synthetic routes for the preparation of this compound, offering researchers and drug development professionals a comprehensive understanding of the available chemical strategies.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound can be approached from several distinct strategic directions. The choice of the optimal starting material is often dictated by factors such as commercial availability, cost, scalability, and the desired purity of the final product. This guide will explore three primary synthetic pathways, each originating from a different class of commercially accessible precursors.

Pathway 1: The Halogen Exchange Route from 6-Bromo-2-chloro-3-nitropyridine

This is arguably the most direct and widely employed route for the synthesis of this compound. It leverages the differential reactivity of the chloro and bromo substituents on the pyridine ring, allowing for a selective nucleophilic aromatic substitution of the more labile chlorine atom.

Rationale and Mechanistic Considerations

The 2-position of a pyridine ring bearing a nitro group at the 3-position is highly activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group and the ring nitrogen atom stabilizes the Meisenheimer complex intermediate, thus facilitating the displacement of the leaving group at the 2-position. Chlorine is a better leaving group than bromine in this context, making the selective substitution with a methoxide source highly efficient.

Experimental Protocol: A Step-by-Step Guide

Starting Material: 6-Bromo-2-chloro-3-nitropyridine

Reagents and Solvents:

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Water (deionized)

Procedure:

-

To a stirred solution of 6-bromo-2-chloro-3-nitropyridine in anhydrous methanol, cooled to 0-5 °C in an ice bath, is added a solution of sodium methoxide in methanol dropwise.

-

The reaction mixture is stirred at this temperature for a specified period (typically 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours (e.g., 18 hours).[1]

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove a significant portion of the methanol.

-

The resulting residue is then carefully poured into ice-cold water to precipitate the crude product.[1]

-

The solid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford this compound as a solid.

Data Summary: A Quantitative Overview

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-chloro-3-nitropyridine | N/A |

| Key Reagent | Sodium methoxide | [1] |

| Solvent | Methanol | [1] |

| Typical Yield | High (often >90%) | [1] |

| Purity | Generally high after precipitation | N/A |

Visualizing the Pathway

Caption: Synthetic route from 6-Bromo-2-chloro-3-nitropyridine.

Pathway 2: The Nitration Approach from a Brominated Precursor

An alternative strategy involves the introduction of the nitro group at a later stage of the synthesis. This pathway typically commences with a readily available brominated and methoxylated pyridine derivative.

Starting Material: 2-Bromo-6-methoxypyridine

The synthesis of the starting material, 2-bromo-6-methoxypyridine, can be achieved from commercially available 2,6-dibromopyridine via a selective nucleophilic substitution with one equivalent of sodium methoxide.

Rationale and Mechanistic Considerations

The nitration of a substituted pyridine ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents. In the case of 2-bromo-6-methoxypyridine, the methoxy group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para director. The strong activating effect of the methoxy group will direct the incoming nitro group to the positions ortho and para to it.

Experimental Protocol: A Step-by-Step Guide

Starting Material: 2-Bromo-6-methoxypyridine

Reagents and Solvents:

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, 2-bromo-6-methoxypyridine is added portion-wise, ensuring the temperature remains low.

-

Fuming nitric acid is then added dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-60 °C) for a defined period.

-

The reaction progress should be monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed extensively with water until neutral, and then dried to yield this compound.

Data Summary: A Quantitative Overview

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-6-methoxypyridine | N/A |

| Key Reagents | Fuming nitric acid, Sulfuric acid | [2] |

| Solvent | Sulfuric acid | [2] |

| Typical Yield | Moderate to good | N/A |

| Purity | May require purification | N/A |

Visualizing the Pathway

Caption: Multi-step synthesis from 2,6-Dichloropyridine.

Detailed Protocol for the Final Step: Sandmeyer Reaction

Starting Material: 2-Amino-6-methoxy-3-nitropyridine

Reagents and Solvents:

-

Sodium nitrite

-

Hydrobromic acid

-

Copper(I) bromide

-

Water

Procedure:

-

2-Amino-6-methoxy-3-nitropyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

-

This diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid.

-

The reaction mixture is allowed to warm to room temperature and may require gentle heating to ensure complete decomposition of the diazonium salt.

-

The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which may require further purification.

Conclusion: Selecting the Optimal Synthetic Route

The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the process.

-

Pathway 1 (Halogen Exchange) is the most direct and often the highest yielding, making it ideal for laboratory-scale and potentially for larger-scale production if the starting material, 6-bromo-2-chloro-3-nitropyridine, is commercially viable.

-

Pathway 2 (Nitration) offers a good alternative, particularly if 2-bromo-6-methoxypyridine is readily accessible. Careful control of the nitration conditions is crucial to ensure good regioselectivity and yield.

-

Pathway 3 (Multi-step Synthesis) , while longer, provides a robust route from a simple, inexpensive starting material. This pathway is advantageous when cost is a primary driver and the necessary expertise in multi-step synthesis is available.

Ultimately, the selection of the starting material and synthetic route will depend on a careful evaluation of the specific needs and constraints of the research or manufacturing campaign. This guide provides the foundational knowledge and practical insights to make an informed decision.

References

- ChemicalBook. (n.d.). 2-Chloro-4-methyl-3-nitropyridine synthesis.

- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.

- ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety.

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- ResearchGate. (n.d.). 2‐Methoxy Pyridine.

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Chegg.com. (2020). Solved Bromination of 2-methoxypyrrole yields a.

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- Wikipedia. (n.d.). 2-Chloropyridine.

- ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.

- VSNCHEM. (n.d.). vp14839 6-bromo-2-methoxy-3-nitro-pyridine.

- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- ECHEMI. (n.d.). 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE.

- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.

- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.

- National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.

- BLD Pharm. (n.d.). 1823333-27-2|6-Bromo-2-methoxypyridin-3-ol|BLD Pharm.

- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- BLD Pharm. (n.d.). 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm.

Sources

discovery of 6-Bromo-2-methoxy-3-nitropyridine

An In-depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine: Synthesis, Characterization, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science.[1] Its pyridine core is a common scaffold in numerous biologically active molecules. The strategic placement of a bromo, a methoxy, and a nitro group provides a versatile platform for a wide range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be a precursor to an amino group or influence the electronics of the ring, and the methoxy group modulates the compound's solubility and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers and drug development professionals a practical resource for leveraging this valuable synthetic intermediate.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The general strategy involves the introduction of the nitro and bromo substituents onto a pre-existing methoxypyridine ring. The following section details a representative synthetic protocol and the rationale behind the experimental choices.

Synthetic Pathway Overview

A common approach to substituted nitropyridines involves the nitration of a corresponding pyridine derivative, followed by halogenation. In the case of this compound, the synthesis can be conceptualized as a two-step process from 2-methoxypyridine.

Sources

An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-2-methoxy-3-nitropyridine

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 6-Bromo-2-methoxy-3-nitropyridine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights into its handling, analysis, and application.

Introduction and Molecular Identity

This compound is a substituted pyridine derivative whose unique arrangement of a bromine atom, a methoxy group, and a nitro group confers significant reactivity and versatility in organic synthesis.[1] This trifunctional nature makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1] Understanding its core physical properties is paramount for its effective and safe utilization in the laboratory.

Molecular Structure:

Core Physicochemical Properties

The macroscopic and thermodynamic properties of a compound dictate its behavior in experimental set-ups, from reaction conditions to purification and storage. The data below has been consolidated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Appearance | Light creamish crystalline solid | [1] |

| Melting Point | 90-98 °C | [1] |

| Density (Predicted) | 1.7±0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 120.8±25.9 °C | [2] |

| Topological Polar Surface Area | 67.9 Ų | [2] |

Expert Insight: The relatively wide melting point range of 90-98°C reported by some suppliers suggests that purity can be a variable.[1] For sensitive applications, such as in late-stage pharmaceutical synthesis, it is crucial to determine the melting point of a new batch as a preliminary purity check. A sharp melting point within a 1-2°C range typically indicates high purity.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and analysis. While specific quantitative data is sparse, empirical observations from laboratory use and related compounds suggest the following profile:

-

Water: Sparingly soluble to insoluble.[3][4] The presence of the polar nitro and methoxy groups is offset by the hydrophobic pyridine ring and bromine atom.

-

Organic Solvents: Generally soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Acetone. It is also expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are often used for nucleophilic substitution reactions involving similar substrates.

Causality in Solvent Selection: The choice of solvent is dictated by the intended application. For Nuclear Magnetic Resonance (NMR) analysis, deuterated chloroform (CDCl₃) or DMSO-d₆ are common choices. For reactions, the solvent must not only dissolve the starting material but also be compatible with the reagents and reaction temperature. For example, in a Suzuki coupling, a solvent system like dioxane/water or toluene/ethanol is often employed to balance the solubility of both the organic- and water-soluble components.

Spectroscopic and Analytical Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure, confirming its identity and purity.